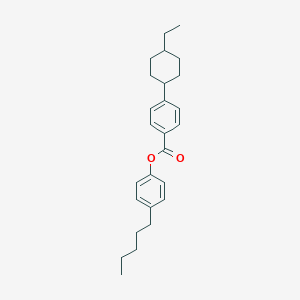

4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

Description

Properties

IUPAC Name |

(4-pentylphenyl) 4-(4-ethylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O2/c1-3-5-6-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTGOKYXHMLIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633049 | |

| Record name | 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122230-64-2 | |

| Record name | 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification via Acid Chloride Intermediates

The most widely documented method involves converting 4-(trans-4-ethylcyclohexyl)benzoic acid to its acid chloride derivative, followed by reaction with 4-pentylphenol. Key steps include:

-

Synthesis of 4-(trans-4-ethylcyclohexyl)benzoic acid :

-

Cyclohexanone derivatives are alkylated via Grignard reactions to introduce the ethyl group in the trans configuration. For example, trans-4-ethylcyclohexylmagnesium bromide reacts with 4-bromobenzoic acid under palladium catalysis to form the substituted benzoic acid.

-

Oxidation of intermediate aldehydes (e.g., 2-fluoro-4-propylbenzaldehyde) using chromic acid in acetic acid yields the corresponding benzoic acid.

-

-

Acid chloride formation :

-

Esterification with 4-pentylphenol :

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acid chloride formation | Thionyl chloride, pyridine, 50°C, 2 hrs | 95% |

| Esterification | 4-Pentylphenol, toluene, 60°C, 2 hrs | 82% |

Modular Assembly via Grignard Reagents

Alternative routes employ Grignard reagents to construct the cyclohexyl-benzoate backbone sequentially:

-

Synthesis of trans-4-ethylcyclohexylmagnesium bromide :

-

Coupling with benzoic acid derivatives :

-

Esterification :

-

Identical to Section 1.1, steps 2–3.

-

Optimization of Reaction Conditions

Catalytic Hydrogenation for Trans Selectivity

Hydrogenation of cyclohexene intermediates over platinum or palladium catalysts ensures >99% trans configuration of the ethyl group. For example, hydrogenating 4-ethylcyclohexene at 80°C under 50 psi H₂ with 5% Pd/C achieves complete conversion.

Purification Techniques

-

Column chromatography : Silica gel with toluene as the eluent removes unreacted phenol and acid chloride byproducts.

-

Recrystallization : Toluene-heptane mixtures (1:3 v/v) yield high-purity crystals (mp 98–100°C).

Impact of Purification on Yield

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column chromatography | 98.5 | 85 |

| Recrystallization | 99.9 | 78 |

Scalability and Industrial Feasibility

Large-Scale Esterification

Batch reactors (100–500 L) maintain consistent temperature control during acid chloride formation. For example, scaling the reaction to 10 kg of benzoic acid requires:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Pentylphenol | 320 |

| Thionyl chloride | 45 |

| Palladium catalyst | 1,200 |

Characterization and Quality Control

Spectroscopic Validation

Phase Behavior

Differential scanning calorimetry (DSC) confirms a nematic phase between 85°C and 145°C, critical for liquid crystal applications.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Overall Yield (%) | Purity (%) |

|---|---|---|

| Direct esterification | 78 | 99.9 |

| Modular assembly | 65 | 98.5 |

Chemical Reactions Analysis

Pyrenophorol undergoes various chemical reactions, including:

Oxidation: Pyrenophorol can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in pyrenophorol.

Substitution: Substitution reactions can introduce new functional groups into the pyrenophorol molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Liquid Crystals

One of the primary applications of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is in the field of liquid crystals . Its structural characteristics make it suitable for use in liquid crystal displays (LCDs). Liquid crystals are known for their ability to change orientation under an electric field, which is essential for display technologies. The compound's specific properties can enhance the performance of LCDs by improving response times and thermal stability.

Materials Science

In materials science , this compound can serve as a precursor for synthesizing novel materials with tailored properties. Its reactivity allows for modifications that can lead to materials with specific mechanical, thermal, or optical characteristics. Research indicates that compounds with similar structures often exhibit unique interactions with polymers, potentially leading to advanced composite materials.

Pharmaceutical Applications

While specific biological activity data on this compound is limited, compounds within similar structural classes have shown a range of biological activities. This compound may be explored for its potential as:

- Pharmaceutical intermediates : It could play a role in synthesizing active pharmaceutical ingredients (APIs) due to its structural versatility.

- Biological activity studies : Its interactions with enzymes and receptors could be investigated further to uncover potential therapeutic effects.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves esterification reactions between benzoic acid derivatives and alcohols. This method allows for efficient production while maintaining structural integrity. The compound's chemical reactivity includes:

- Oxidation : Leading to quinones and other oxidized derivatives.

- Reduction : Forming reduced amine derivatives.

- Substitution reactions : Potentially yielding halogenated or nitrated derivatives.

These reactions are crucial for modifying the compound for specific applications or studying its behavior in different chemical environments .

Case Studies and Research Findings

While direct case studies on this compound are scarce, insights can be drawn from related research:

- Antimalarial Activity : Studies on thiazole derivatives indicate that modifications in similar structures can enhance biological potency.

- Cytotoxicity Studies : Related compounds have demonstrated low cytotoxicity in mammalian cell lines, suggesting favorable safety profiles for further exploration.

These findings highlight the importance of structural modifications in achieving desired biological effects and underscore the potential applications of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of pyrenophorol involves its interaction with specific molecular targets and pathways. It inhibits human topoisomerase II alpha at certain concentrations, which affects DNA replication and cell division . Additionally, pyrenophorol induces leaf necrosis and chlorophyll retention in plants, which contributes to its phytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Liquid Crystal Research

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Mesomorphic Behavior

- Mixtures with other benzoates exhibit mesomorphic ranges of 3–112°C, highlighting its role in stabilizing LC phases .

- 4-Cyanophenyl trans-4-(4-ethylcyclohexyl)benzoate: Displays a higher mesophase range (85–145°C), attributed to the electron-withdrawing cyano group enhancing dipole interactions .

Reactivity and Functional Performance

- Ethyl 4-(dimethylamino)benzoate (): Outperforms 2-(dimethylamino)ethyl methacrylate in resin curing efficiency (higher degree of conversion). This underscores the importance of ester group flexibility and electron-donating substituents in polymerization .

- Biotinyl-methyl 4-(amidomethyl)benzoate (): Acts as a competitive inhibitor of biotinidase (80% inhibition at 1 mM), demonstrating how benzoate derivatives can be tailored for biochemical applications without affecting cellular biotin transport .

Biological Activity

4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is an organic compound with the molecular formula and a molecular weight of approximately 378.55 g/mol. It belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a pentylphenyl group and a trans-4-ethylcyclohexyl moiety, contributing to its unique properties and potential applications in materials science and pharmaceuticals. While specific biological activity data on this compound is limited, understanding its interactions and potential effects in biological systems is crucial for its application.

Chemical Structure

The structural representation of this compound can be illustrated as follows:

This structure allows for various chemical interactions typical of esters, which may influence its biological activity.

Potential Biological Activities

Although direct studies on the biological activity of this compound are sparse, compounds with similar structural characteristics often exhibit a range of biological activities, including:

- Antimicrobial Activity : Esters similar to this compound may possess antimicrobial properties due to their ability to disrupt microbial membranes.

- Antioxidant Properties : Compounds with phenolic structures can act as antioxidants, scavenging free radicals and preventing oxidative damage.

- Hormonal Activity : Certain benzoate derivatives have been studied for their potential endocrine-disrupting effects, influencing hormonal pathways.

Synthesis

The synthesis of this compound typically involves esterification reactions between benzoic acid derivatives and alcohols. A common synthetic route includes:

- Preparation of Benzoic Acid Derivative : Reacting benzoic acid with appropriate alcohols.

- Esterification Reaction : Using acid catalysts under controlled conditions to form the ester.

This method allows for efficient production while maintaining the structural integrity of the compound.

Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. Potential interactions may include:

- Protein Binding : Investigating how this compound binds to proteins can reveal insights into its mechanism of action.

- Cellular Uptake : Studies on how the compound is absorbed by cells can help determine its bioavailability and efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |

|---|---|---|---|

| 4-Pentylphenyl 4-propylbenzoate | 310.43 g/mol | Nematic liquid crystal used in LCDs | |

| Ethyl benzoate | 150.18 g/mol | Commonly used as a solvent and fragrance | |

| Benzyl acetate | 150.18 g/mol | Used in flavoring and perfumery |

This table highlights how slight variations in structure can lead to significant differences in properties and applications.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate in laboratory settings?

- Methodological Guidance :

- PPE Requirements : Use nitrile gloves, chemical-resistant suits, and approved respirators (e.g., P95 for dust; OV/AG/P99 cartridges for vapor exposure) to avoid skin/eye contact and inhalation .

- Ventilation : Ensure local exhaust ventilation to minimize aerosol formation .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Emergency Procedures : For spills, evacuate the area, use non-sparking tools for cleanup, and avoid water jets to prevent dust dispersion .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Guidance :

- Chromatography : Use HPLC or GC-MS to assess purity, given the lack of reported partition coefficients (log Pow) .

- Spectroscopy : Employ -NMR and -NMR to confirm ester and cyclohexyl group orientation. Compare with analogs like 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) for spectral benchmarking .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 406.3083 (exact mass) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and stereochemical control?

- Methodological Guidance :

- Esterification Optimization : Use coupling agents like DCC/DMAP for benzoate formation, as seen in analogs such as 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate .

- Cyclohexyl Group Functionalization : Employ trans-selective hydrogenation of 4-ethylcyclohexanone intermediates using Pd/C or Ru catalysts to ensure stereochemical fidelity .

- Purification : Utilize silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate diastereomers, if present.

Q. How should researchers resolve contradictions in thermal stability data across studies?

- Methodological Guidance :

- Controlled Thermal Analysis : Perform differential scanning calorimetry (DSC) under inert atmospheres (N) to measure decomposition temperatures, as the SDS lacks decomposition data .

- Comparative Studies : Benchmark against structurally similar compounds like 4-(trans-4-Butylcyclohexyl)benzoic acid, which has reported stability profiles .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to non-isothermal TGA data for activation energy calculations, addressing variability in experimental conditions .

Q. What strategies are effective for studying this compound’s potential application in liquid crystal materials?

- Methodological Guidance :

- Mesomorphic Characterization : Use polarized optical microscopy (POM) and DSC to identify nematic/smectic phases. Compare with PCH5, a known liquid crystal with a similar cyclohexylbenzonitrile core .

- Dielectric Studies : Measure permittivity and elastic constants in aligned cells to assess its suitability for display technologies .

- Structure-Activity Relationships (SAR) : Modify the pentyl or ethyl substituents to evaluate phase transition temperatures, leveraging synthetic methods from phenyl benzoate analogs .

Data Gaps and Mitigation Strategies

Q. How can researchers address the lack of physicochemical data (e.g., solubility, log Pow) for this compound?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.